molecular formula C17H19N3OS B241366 N'-(2-isopropoxybenzylidene)-N-phenylcarbamohydrazonothioic acid

N'-(2-isopropoxybenzylidene)-N-phenylcarbamohydrazonothioic acid

Katalognummer: B241366
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: OTFAUMDOQVUBGH-LDADJPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(2-isopropoxybenzylidene)-N-phenylcarbamohydrazonothioic acid, also known as ITC-33, is a thiosemicarbazone derivative that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action is currently being investigated.

Wirkmechanismus

The mechanism of action of N'-(2-isopropoxybenzylidene)-N-phenylcarbamohydrazonothioic acid is currently being investigated. It is believed that this compound induces cell death in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This leads to DNA damage and cell death. This compound has also been shown to inhibit the activity of other enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of enzymes involved in DNA synthesis, this compound has been shown to induce oxidative stress and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N'-(2-isopropoxybenzylidene)-N-phenylcarbamohydrazonothioic acid in lab experiments is that it has shown promising results in preclinical studies, suggesting that it has potential as a cancer therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on N'-(2-isopropoxybenzylidene)-N-phenylcarbamohydrazonothioic acid. One area of research is to further investigate the mechanism of action of this compound. This could involve identifying the specific enzymes and pathways that are targeted by this compound, as well as investigating the effects of this compound on other cellular processes. Another area of research is to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to clinical trials in humans.

Synthesemethoden

The synthesis of N'-(2-isopropoxybenzylidene)-N-phenylcarbamohydrazonothioic acid involves the reaction of 2-isopropoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with phenyl isocyanate to form the final product, this compound. The synthesis method has been optimized to obtain high yields of pure this compound.

Wissenschaftliche Forschungsanwendungen

N'-(2-isopropoxybenzylidene)-N-phenylcarbamohydrazonothioic acid has been studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can induce cell death in cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models. These findings suggest that this compound has potential as a cancer therapeutic agent.

Eigenschaften

Molekularformel

C17H19N3OS

Molekulargewicht

313.4 g/mol

IUPAC-Name

1-phenyl-3-[(E)-(2-propan-2-yloxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H19N3OS/c1-13(2)21-16-11-7-6-8-14(16)12-18-20-17(22)19-15-9-4-3-5-10-15/h3-13H,1-2H3,(H2,19,20,22)/b18-12+

InChI-Schlüssel

OTFAUMDOQVUBGH-LDADJPATSA-N

Isomerische SMILES

CC(C)OC1=CC=CC=C1/C=N/NC(=S)NC2=CC=CC=C2

SMILES

CC(C)OC1=CC=CC=C1C=NNC(=S)NC2=CC=CC=C2

Kanonische SMILES

CC(C)OC1=CC=CC=C1C=NNC(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.